2-(3-Fluoro-4-methylphenyl)oxazole
CAS No.:
Cat. No.: VC15861708
Molecular Formula: C10H8FNO
Molecular Weight: 177.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8FNO |
|---|---|
| Molecular Weight | 177.17 g/mol |
| IUPAC Name | 2-(3-fluoro-4-methylphenyl)-1,3-oxazole |
| Standard InChI | InChI=1S/C10H8FNO/c1-7-2-3-8(6-9(7)11)10-12-4-5-13-10/h2-6H,1H3 |
| Standard InChI Key | JZVIVNZTSHCWHB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=NC=CO2)F |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
2-(3-Fluoro-4-methylphenyl)oxazole consists of a five-membered oxazole ring fused to a substituted phenyl group. The oxazole core (C₃H₃NO) is characterized by a nitrogen atom at position 1 and an oxygen atom at position 2, creating a conjugated aromatic system. The phenyl substituent at position 2 of the oxazole ring features a fluorine atom at the meta position (C3) and a methyl group at the para position (C4), as illustrated in its SMILES notation: CC1=C(C=CC(=C1)F)C2=NC=CO2 .
The fluorine atom introduces electronegativity, potentially enhancing metabolic stability and binding interactions with biological targets. Meanwhile, the methyl group contributes to hydrophobic interactions, influencing solubility and membrane permeability.
Physicochemical Parameters
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 177.17 g/mol | |
| Molecular Formula | C₁₀H₈FNO | |
| Hydrogen Bond Acceptors | 3 (N, O, F) | |
| Hydrogen Bond Donors | 0 | |
| Rotatable Bonds | 1 (phenyl-oxazole bond) |
The absence of hydrogen bond donors and low polar surface area (44.55 Ų) suggest moderate lipophilicity, consistent with computed logP values of ~2.5–3.0 for analogous oxazoles .
Synthetic Methodologies
General Approaches to Oxazole Synthesis
Oxazole rings are typically constructed via cyclization reactions involving α-amino ketones or through [3+2] cycloadditions. For 2-aryloxazoles like 2-(3-fluoro-4-methylphenyl)oxazole, copper-catalyzed oxidative coupling has emerged as a reliable method .
Copper-Catalyzed Alkyne-Nitrile Cyclization
A representative procedure involves reacting 3-fluoro-4-methylphenylacetylene with a nitrile derivative in the presence of Cu(OAc)₂ and BF₃·Et₂O under oxygen atmosphere :
-
Reagents:
-
Alkyne precursor: 3-fluoro-4-methylphenylacetylene (0.5 mmol)
-
Nitrile: Acetonitrile (1.5 mmol)
-
Catalyst: Cu(OAc)₂ (10 mol%)
-
Solvent: Nitromethane (2 mL)
-
Temperature: 80–100°C
-
Reaction Time: 12 hours
-
-
Mechanism:
-
Yield:
Challenges in Fluorinated Oxazole Synthesis
Incorporating fluorine requires careful handling of fluorinated intermediates due to their sensitivity to hydrolysis. Protecting group strategies (e.g., silyl ethers) may stabilize reactive positions during synthesis.
The fluorine atom in 2-(3-fluoro-4-methylphenyl)oxazole may enhance membrane penetration, while the methyl group could improve target affinity through hydrophobic interactions .
Research Gaps and Future Directions
-
Synthetic Optimization:
-
Biological Profiling:
-
Structure-Activity Relationships (SAR):
-
Systematically modify the fluorine and methyl positions to quantify their contributions to bioactivity.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume